molecular formula C14H12N2 B3050012 2-phenyl-1H-indol-3-amine CAS No. 23041-45-4

2-phenyl-1H-indol-3-amine

Cat. No. B3050012
CAS RN: 23041-45-4
M. Wt: 208.26 g/mol
InChI Key: XGKAJJZDQGRYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1H-indol-3-amine is a chemical compound that belongs to the class of indoles . It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene .


Synthesis Analysis

The synthesis of 2-phenyl-1H-indol-3-amine involves a series of chemical reactions . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Another synthesis method involves introducing various substituents at the 1, 2, and 3 positions of the indole group in 2-phenyl-1H-indol-3-amine .


Molecular Structure Analysis

The molecular structure of 2-phenyl-1H-indol-3-amine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indoles, including 2-phenyl-1H-indol-3-amine, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They exhibit wide-ranging biological activity and unusual and complex molecular architectures occur among their natural derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-1H-indol-3-amine include a molecular formula of C14H12N2 and an average mass of 208.26 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 437.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

  • Antiviral Activity

    • Field: Virology
    • Application: Indole derivatives have been found to possess antiviral properties .
    • Method: Compounds such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anti-inflammatory Activity

    • Field: Pharmacology
    • Application: Indole derivatives have been found to possess anti-inflammatory properties .
    • Method: Compounds such as 1-(4-chlorobenzyl)-2-(4 (methylsulfonyl)phenyl)-1H-indole were prepared and evaluated for their in vivo anti-inflammatory activities .
    • Results: The most active compound was 1-(4-chlorobenzyl)-2-(4 (methylsulfonyl)phenyl)-1H-indole with an activity of 90.5% .
  • Anticancer Activity

    • Field: Oncology
    • Application: Indole derivatives have been found to possess anticancer properties .
    • Method: Various indole derivatives were synthesized and tested for their anticancer properties .
    • Results: The results varied depending on the specific derivative and the type of cancer it was tested against .
  • Antimicrobial Activity

    • Field: Microbiology
    • Application: Indole derivatives have been found to possess antimicrobial properties .
    • Method: Various indole derivatives were synthesized and tested for their antimicrobial properties .
    • Results: The results varied depending on the specific derivative and the type of microorganism it was tested against .
  • Antioxidant Activity

    • Field: Biochemistry
    • Application: Indole derivatives have been found to possess antioxidant properties .
    • Method: Various indole derivatives were synthesized and tested for their antioxidant properties .
    • Results: The results varied depending on the specific derivative .
  • Antidiabetic Activity

    • Field: Endocrinology
    • Application: Indole derivatives have been found to possess antidiabetic properties .
    • Method: Various indole derivatives were synthesized and tested for their antidiabetic properties .
    • Results: The results varied depending on the specific derivative .
  • Antimalarial Activity

    • Field: Parasitology
    • Application: Indole derivatives have been found to possess antimalarial properties .
    • Method: Various indole derivatives were synthesized and tested for their antimalarial properties .
    • Results: The results varied depending on the specific derivative .
  • Organic Light-Emitting Diode (OLED) Applications

    • Field: Material Science
    • Application: Certain indole derivatives, such as 2-(1H-indol-3-yl)acetonitrile based fluorophores, have been found to be excellent candidates for OLED applications .
    • Method: These fluorophores were synthesized and tested for their fluorescence quantum yield and thermal stability .
    • Results: Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C) .

Safety And Hazards

2-Phenyl-1H-indol-3-amine should be stored in a dark place, under an inert atmosphere, at room temperature . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions of 2-phenyl-1H-indol-3-amine research involve the synthesis of various scaffolds of indole for screening different pharmacological activities . There is also interest in exploring the wide range of pharmacological properties associated with 2-phenyl-1H-indol-3-amine, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects .

properties

IUPAC Name

2-phenyl-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKAJJZDQGRYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372768
Record name 2-phenyl-1H-indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-1H-indol-3-amine

CAS RN

23041-45-4
Record name 2-phenyl-1H-indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-nitroso-2-phenyl indole (28) (25 gm, 0.129 mol) in ethanol (450 ml) was added 2N sodium hydroxide (300 mL, 5.0 eq) followed by sodium dithionite (38 g). The reaction was heated at reflux for 5 h, then filtered. The solid was washed with water and dried under vacuum to provide Compound 29 as a yellow solid. Yield=15 g (72.1%). ES-MS: 209.25 (M++1); NMR (DMSO-d6): 7.0 (m, 1H), 7.1 (m, 1H), 7.22 (m, 1H), 7.32 (m, 2H), 7.40 (m, 1H), 7.48 (m, 2H), 7.60 (m, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-1H-indol-3-amine
Reactant of Route 2
2-phenyl-1H-indol-3-amine
Reactant of Route 3
2-phenyl-1H-indol-3-amine
Reactant of Route 4
2-phenyl-1H-indol-3-amine
Reactant of Route 5
2-phenyl-1H-indol-3-amine
Reactant of Route 6
2-phenyl-1H-indol-3-amine

Citations

For This Compound
4
Citations
N Nirwan, C Pareek, V Swami - Current Chemistry Letters, 2020 - growingscience.com
… synthesized 5-(substituted-methylidene)-2-phenyl-3-(2phenyl-1H-indol-3-yl)-3,5-dihydro-4H-imidazol-4-one derivatives 24 by the reaction of 2-phenyl-1Hindol-3-amine 22 and 4-(…
Number of citations: 9 growingscience.com
TD Rikhotso, KW Poopedi, W Nxumalo… - Journal of …, 2023 - hindawi.com
Indole-containing compounds are widely distributed in the plant and animal kingdom, and their biological activity and pharmacological properties have prompted research into their …
Number of citations: 4 www.hindawi.com
J Qu, DS Wenholz, N Kumar, DSC Black - Tetrahedron, 2020 - Elsevier
© 2020 Elsevier Science. All rights reserved Treatment of 3-acetamido-2-phenylindole with phosphoryl chloride generates an iminium chloride (or related) electrophile that can react …
Number of citations: 1 www.sciencedirect.com
JS Schneekloth, EJ Sorensen - Tetrahedron, 2009 - Elsevier
In a variation of the classical Ugi reaction, an acid-promoted reaction between imines and isocyanides forms both 3-aminoindoles and substituted indoxyls. A recently reported triflyl …
Number of citations: 67 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.